molecular formula C8H6F3IO B1607758 1-Iodo-2-methyl-4-(trifluoromethoxy)benzene CAS No. 886763-05-9

1-Iodo-2-methyl-4-(trifluoromethoxy)benzene

Cat. No.: B1607758
CAS No.: 886763-05-9
M. Wt: 302.03 g/mol
InChI Key: YLCOLVIMVHKUKE-UHFFFAOYSA-N
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Description

1-Iodo-2-methyl-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C8H6F3IO It is a derivative of benzene, where the hydrogen atoms are substituted by iodine, methyl, and trifluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-2-methyl-4-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the iodination of 2-methyl-4-(trifluoromethoxy)benzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, with the temperature maintained around 0-25°C to prevent side reactions .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-2-methyl-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis

1-Iodo-2-methyl-4-(trifluoromethoxy)benzene is primarily utilized as a building block in organic synthesis. Its iodine substituent acts as an excellent leaving group, facilitating nucleophilic substitution reactions. The trifluoromethoxy group enhances the compound's lipophilicity, making it suitable for various synthetic applications.

Synthetic Routes

  • Electrophilic Aromatic Substitution : This method involves the introduction of the iodine atom through electrophilic aromatic substitution reactions, allowing for the formation of more complex derivatives.
  • Cross-Coupling Reactions : The compound has been employed in palladium-catalyzed cross-coupling reactions, particularly in the direct arylation of heteroarenes, yielding high product yields with minimal catalyst usage .

Pharmaceutical Development

The compound's unique structural features make it a candidate for drug development. It is being investigated for its potential use in synthesizing pharmaceutical intermediates and bioactive compounds.

Case Studies

  • Antimalarial Compounds : Research has indicated that derivatives of this compound can be optimized for antimalarial activity, showcasing its relevance in medicinal chemistry .
  • Synthesis of Heterocycles : The compound has been successfully utilized in synthesizing various heterocyclic structures that exhibit biological activity, including potential anti-tuberculosis agents .

Material Science

The incorporation of this compound in material science is notable due to its ability to modify the properties of polymers and other materials.

Applications

  • Fluorinated Materials : The trifluoromethoxy group imparts unique properties to materials, enhancing their chemical stability and hydrophobicity. This characteristic is beneficial in developing coatings and specialty materials for industrial applications .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 1-Iodo-2-methyl-4-(trifluoromethoxy)benzene is unique due to the presence of both iodine and trifluoromethoxy groups, which impart distinct chemical reactivity and biological activity. The methyl group further enhances its stability and modifies its electronic properties, making it a valuable compound for various applications .

Biological Activity

1-Iodo-2-methyl-4-(trifluoromethoxy)benzene is a compound of increasing interest in medicinal chemistry due to its unique structural features, which may confer specific biological activities. This article explores its biological activity, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following chemical structure:

C8H6F3IO\text{C}_8\text{H}_6\text{F}_3\text{IO}

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound on various cancer cell lines. The compound exhibits significant inhibition of cell viability, particularly in ovarian cancer cells.

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (µM)Reference
OVCAR-331.5
COV31843.9
MCF712.5
A54925.0

The IC50 values indicate the concentration required to inhibit cell viability by 50%. The lower the IC50 value, the more potent the compound is against that specific cell line.

The mechanism through which this compound exerts its biological effects appears to involve interactions with key cellular pathways. Studies suggest that it may inhibit specific enzymes involved in lipid metabolism, particularly monoacylglycerol lipase (MAGL), which plays a role in the endocannabinoid system.

Key Findings:

  • MAGL Inhibition : The compound has shown selective inhibition of MAGL over other fatty acid amide hydrolases, suggesting a targeted mechanism that could be exploited for therapeutic benefits in conditions like cancer and pain management .
  • Cell Cycle Arrest : Flow cytometry analysis indicates that treatment with this compound leads to cell cycle arrest in the G1 phase, preventing cancer cells from proliferating .

Case Studies

Several case studies have been documented to assess the efficacy of this compound in preclinical models.

Case Study 1: Ovarian Cancer Model

In a preclinical model using ovarian cancer cells, administration of the compound resulted in a significant reduction in tumor size and weight compared to control groups. Histological analysis revealed increased apoptosis in treated tumors, indicating that the compound effectively induces programmed cell death .

Case Study 2: Breast Cancer Cell Lines

In vitro studies demonstrated that treatment with varying concentrations of the compound resulted in dose-dependent inhibition of breast cancer cell proliferation. The most notable effects were observed at concentrations above 20 µM, correlating with increased levels of apoptotic markers .

Properties

IUPAC Name

1-iodo-2-methyl-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3IO/c1-5-4-6(2-3-7(5)12)13-8(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCOLVIMVHKUKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382567
Record name 2-Methyl-4-(trifluoromethoxy)iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886763-05-9
Record name 2-Methyl-4-(trifluoromethoxy)iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886763-05-9
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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